molecular formula C20H28ClN3O2 B11155856 1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one

1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one

Cat. No.: B11155856
M. Wt: 377.9 g/mol
InChI Key: ZHZUSELZLWFYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 4-(3-chlorophenyl)piperazine with a suitable acylating agent, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step often involves the coupling of the piperidine derivative with butanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted piperazines or piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
  • 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
  • 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine

Uniqueness

1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28ClN3O2

Molecular Weight

377.9 g/mol

IUPAC Name

1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C20H28ClN3O2/c1-2-4-19(25)23-9-7-16(8-10-23)20(26)24-13-11-22(12-14-24)18-6-3-5-17(21)15-18/h3,5-6,15-16H,2,4,7-14H2,1H3

InChI Key

ZHZUSELZLWFYTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.